去乙酰卡麦角林-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

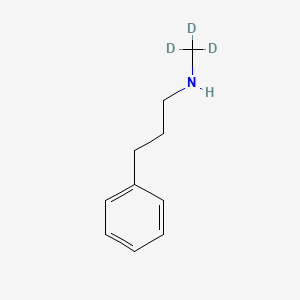

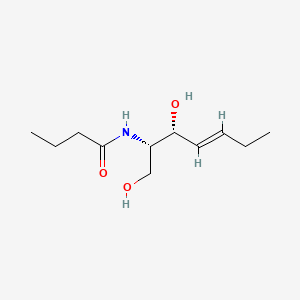

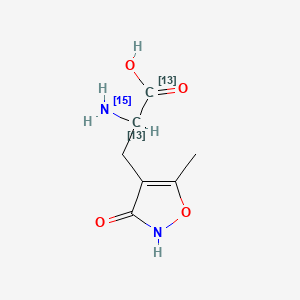

Desethylcarbamoyl Cabergoline-d5 is a product used for proteomics research . It has a molecular formula of C23H27D5N4O and a molecular weight of 385.56 .

Molecular Structure Analysis

The molecular structure of Desethylcarbamoyl Cabergoline-d5 is represented by the formula C23H27D5N4O . The InChI representation isInChI=1S/C23H32N4O/c1-4-10-27-15-17 (23 (28)24-9-6-11-26 (2)3)12-19-18-7-5-8-20-22 (18)16 (14-25-20)13-21 (19)27/h4-5,7-8,14,17,19,21,25H,1,6,9-13,15H2,2-3H3, (H,24,28)/t17-,19-,21-/m1/s1/i1D2,4D,10D2 .

科学研究应用

1. 肿瘤治疗和研究

去乙酰卡麦角林-d5 作为卡麦角林的衍生物,已被研究其在治疗各种肿瘤中的潜力。卡麦角林是一种多巴胺激动剂,对垂体催乳素瘤和其他神经内分泌肿瘤的肿瘤生长具有抑制作用。其机制涉及 DRD5(多巴胺受体 D5)激活,这诱导肿瘤细胞自噬性死亡,从而抑制人类癌症中的肿瘤,如神经胶质瘤、结肠癌和胃癌 (Leng 等,2017).

2. 多巴胺受体研究

对卡麦角林及其代谢物(包括去乙酰卡麦角林-d5)的研究重点是它们对多巴胺受体的亲和力。这些研究提供了卡麦角林与其他麦角生物碱相比不同的药理学特性的见解,这对于了解其在神经系统疾病中的作用至关重要 (Miyagi 等,1996).

3. 神经保护研究

卡麦角林在神经保护中显示出潜力,特别是在缺血模型中。它对缺血诱导的细胞死亡的保护作用很显着,这些发现对于帕金森病以外的神经退行性疾病的治疗应用具有重要意义 (Miglio 等,2004).

4. 眼药理学

研究探讨了卡麦角林对眼压的影响,表明了其在调节房水动力学和治疗青光眼的潜在作用。这些发现对于了解该药物的眼药理学及其在眼科疾病中的治疗应用至关重要 (Sharif 等,2009).

5. 垂体肿瘤中多巴胺受体的表达

对垂体肿瘤中多巴胺受体表达的研究对使用卡麦角林治疗这些肿瘤具有影响。了解垂体肿瘤中 D2 受体的表达有助于确定基于卡麦角林的治疗的潜在有效性 (Pivonello 等,2004).

作用机制

Target of Action

Desethylcarbamoyl Cabergoline-d5, a labeled metabolite of Cabergoline, primarily targets dopamine D1 and D2 receptors . These receptors play a crucial role in the regulation of various brain functions, including motor control, cognition, and reward .

Mode of Action

Desethylcarbamoyl Cabergoline-d5 acts as an agonist at dopamine D1 and D2 receptors . As an agonist, it binds to these receptors and mimics the action of dopamine, a neurotransmitter that is naturally produced in the body . The dopamine D2 receptor is a 7-transmembrane G-protein coupled receptor associated with Gi proteins. In lactotrophs, stimulation of dopamine D2 causes inhibition of adenylyl cyclase, which decreases intracellular cAMP concentrations and blocks IP3-dependent release of Ca2+ from intracellular stores .

Biochemical Pathways

The activation of dopamine D1 and D2 receptors by Desethylcarbamoyl Cabergoline-d5 affects several biochemical pathways. The most significant is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP concentrations . This, in turn, blocks the IP3-dependent release of Ca2+ from intracellular stores . The overall effect is a modulation of neuronal signaling and neurotransmission.

Result of Action

The activation of dopamine D1 and D2 receptors by Desethylcarbamoyl Cabergoline-d5 leads to a variety of molecular and cellular effects. These include the modulation of neuronal signaling and neurotransmission, which can influence various brain functions such as motor control, cognition, and reward .

安全和危害

Desethylcarbamoyl Cabergoline-d5 is not classified as a hazardous compound . In case of exposure, the recommended first aid measures include relocating to fresh air in case of inhalation, rinsing skin thoroughly with water in case of skin contact, flushing eyes with water in case of eye contact, and seeking medical attention in case of ingestion .

属性

IUPAC Name |

(6aR,9R,10aR)-N-[3-(dimethylamino)propyl]-7-(1,1,2,3,3-pentadeuterioprop-2-enyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4O/c1-4-10-27-15-17(23(28)24-9-6-11-26(2)3)12-19-18-7-5-8-20-22(18)16(14-25-20)13-21(19)27/h4-5,7-8,14,17,19,21,25H,1,6,9-13,15H2,2-3H3,(H,24,28)/t17-,19-,21-/m1/s1/i1D2,4D,10D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTHJEHDIBAMMM-MQWWPDKFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C([2H])C([2H])([2H])N1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)NCCCN(C)C)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desethylcarbamoyl Cabergoline-d5 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。